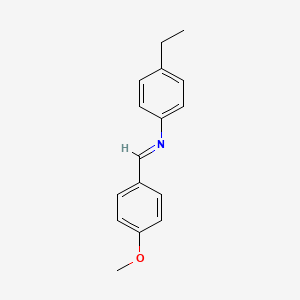

p-Methoxybenzylidene p-ethylaniline

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Methoxybenzylidene p-ethylaniline typically involves the condensation reaction between p-methoxybenzaldehyde and p-ethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. Common reagents include nitric acid, sulfuric acid, and halogens like chlorine or bromine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or alcohols.

Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Scientific Research Applications

- Liquid Crystals and Nano-aggregates: p-Methoxybenzylidene-p-ethylaniline has been studied in binary mixtures with cholesteryl nonanoate (CN) to investigate liquid crystal properties . Mixtures of varying concentrations of CN in p-methoxybenzylidene-p-ethylaniline were prepared, purified, and examined using polarizing microscopy and differential scanning calorimetry to measure phase transition temperatures . X-ray results have shown nano-aggregation in the mixture at different temperatures . The study revealed an unusual sequence of phases, including cholesteric, TGB, SmA, SmC, and reentrant SmA and SmB phases, depending on the concentration of CN . Reentrant SmA and TGB phases were observed for CN concentrations of 22-48% and 50-65%, respectively .

- Synthesis of Spiro-β-Lactams: p-Methoxybenzylidene derivatives have been used in the synthesis of spiro-β-lactams . For example, N-(4-methoxybenzylidene)-4-methylaniline was used to synthesize spiro compounds, although the steric hindrance of the imine resulted in lower yields .

Case Studies

Due to the limited information available within the search results, well-documented case studies could not be obtained.

Data Tables

Table 1: Synthesis of spiro-β-lactams from morpholine derivatives using N-(4-methoxybenzylidene)-4-methylaniline

| Entry | Morpholine Derivative | Imine | Spiro Compound | Yield (%) |

|---|---|---|---|---|

| 1 | Serine-derived | N-benzylidene-1-phenylmethanamine | 36 | 52 |

| 2 | Serine-derived | N-(4-methoxybenzylidene)-4-methylaniline | 36 | 35 |

| 3 | Threonine-derived | N-(4-methoxybenzylidene)-4-methylaniline | No reaction | - |

| 4 | Threonine-derived | N-benzylidene-1-phenylmethanamine | 37 | Low |

| 5 | Threonine-derived | N-(4-methoxybenzylidene)-4-phenylmethanamine | 38 | Low |

Mechanism of Action

The mechanism of action of p-Methoxybenzylidene p-ethylaniline is primarily related to its liquid crystalline properties. The compound can align itself in a specific orientation under the influence of an electric field, which is crucial for its use in liquid crystal displays. The molecular targets and pathways involved include the interaction of the compound with electric fields and its ability to form ordered structures in the liquid crystalline phase.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : $ N-(4-Methoxybenzylidene)-4-ethylaniline $

- Molecular Formula: $ \text{C}{16}\text{H}{17}\text{NO} $

- Molecular Weight : 239.3123 g/mol

- CAS Registry Number : 29743-18-8 .

Structural Features :

MBEA consists of a methoxy-substituted benzylidene group linked via an imine bond to a p-ethylaniline moiety. This Schiff base structure enables mesogenic properties, making it a candidate for nematic liquid crystal (LC) applications .

Applications: MBEA is widely studied in LC research. Dispersing ZnO nanoparticles (NPs) in MBEA-based LCs reduces dielectric permittivity ($ \varepsilon' $) at low frequencies and lowers activation energy, attributed to disrupted nematic ordering by NP dipole interactions .

Comparison with Structural Analogues

Substituent-Driven Comparisons

Alkyl Chain Variations

Key Insight :

Longer alkyl chains (e.g., butyl, decyl) increase hydrophobicity and thermal stability but reduce dielectric anisotropy. MBEA’s shorter ethyl group balances molecular mobility and intermolecular interactions, optimizing it for NP dispersion studies .

Functional Group Variations

Key Insight: Electron-donating groups (e.g., methoxy, dimethylamino) enhance LC polarity, while photoresponsive groups (e.g., azo) enable optoelectronic applications. MBEA lacks such photoactivity but offers simplicity for dielectric studies .

Phase Behavior and Dielectric Properties

Key Insight : MBEA’s intermediate phase transition range (45–75°C) suits room-temperature LC devices. Its higher $ \Delta\varepsilon $ compared to MBBA aligns with its shorter alkyl chain, favoring stronger dipole alignment .

Biological Activity

p-Methoxybenzylidene p-ethylaniline (MBEA) is a compound of significant interest in the fields of chemistry, biology, and medicine due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

MBEA is a low-molar-mass liquid crystal characterized by its ability to form various liquid crystalline phases. Its molecular structure allows it to interact with biological systems effectively, making it a candidate for research in drug delivery and other medicinal applications.

Target of Action

MBEA primarily targets adenylation domains (A-domains) involved in the biosynthesis of nonribosomal peptides. These domains play a crucial role in the selective incorporation of substrates necessary for peptide synthesis, which is vital for various biological functions.

Mode of Action

The action mechanism of MBEA involves stabilizing transient interactions between A-domains and their cognate carrier proteins (CPs). This stabilization is essential for the functional transfer of substrates, influencing the overall biosynthetic pathway and potentially affecting cellular processes.

In Vitro Studies

- Anticancer Activity : Recent studies have indicated that MBEA exhibits notable anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including leukemia and non-small cell lung cancer. The percentage growth inhibition values ranged from 1.86% to 50.64% across different cancer types, suggesting a strong potential for therapeutic applications .

- Liquid Crystalline Properties : MBEA's liquid crystalline nature has been exploited in studies examining its phase transitions and nano-aggregation behavior. Research demonstrated that MBEA can form complex phases when mixed with other liquid crystals, which may enhance its functional properties in drug delivery systems .

- Fluorescence Studies : Fluorescence spectroscopy has been employed to study the interactions of MBEA with proteins, revealing insights into its binding affinities and potential as a sensor for hydrophobic regions in proteins .

Case Study 1: Anticancer Efficacy

In a study assessing the antiproliferative effects of various compounds including MBEA, results showed significant inhibition of cell growth in several cancer lines. Specifically, complete cell death was recorded in leukemia cells (CCRF-CCEM) and non-small cell lung cancer (NCI-H460), highlighting MBEA's potential as an anticancer agent .

| Cell Line | Growth Inhibition (%) |

|---|---|

| CCRF-CCEM | -43.84 |

| NCI-H460 | -50.64 |

| MCF-7 | -32.95 |

| SK-MEL-5 | -4.44 |

Case Study 2: Liquid Crystal Behavior

A study on binary mixtures involving MBEA revealed its unique ability to form twisted grain boundary (TGB) phases under specific conditions. This behavior was characterized by differential scanning calorimetry (DSC) and X-ray diffraction (XRD), indicating that MBEA's structural properties could be harnessed for advanced material applications .

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of MBEA indicates favorable absorption characteristics due to its low molecular weight. However, further studies are required to assess its safety profile comprehensively, particularly concerning long-term exposure and potential toxicity.

Q & A

Q. Basic: What are the key synthetic routes for preparing p-Methoxybenzylidene p-ethylaniline, and what methodological considerations ensure high yield and purity?

Answer:

The compound is typically synthesized via Schiff base formation by condensing p-ethylaniline with p-methoxybenzaldehyde under acidic or solvent-free conditions. Critical methodological steps include:

- Use of molecular sieves or anhydrous solvents to drive the reaction to completion by removing water .

- Recrystallization of oxidizing agents like DDQ (dichlorodicyanoquinone) to prevent unwanted side reactions during protective group formation (e.g., p-methoxybenzylidene acetal) .

- Purification via column chromatography or repeated recrystallization to isolate the trans-isomer, confirmed by NMR (e.g., coupling constants for E/Z isomerism) .

Q. Basic: How does the molecular structure of this compound influence its mesomorphic properties in nematic liquid crystal applications?

Answer:

The para-substituted methoxy and ethyl groups create an elongated, rigid core with asymmetric dipole moments, enabling stable nematic phases. Key structural effects include:

- The electron-donating methoxy group enhances polarizability, while the ethyl chain reduces melting points, broadening the temperature range of mesophases .

- FTIR and XRD studies confirm molecular alignment along the director axis, critical for dielectric anisotropy in liquid crystal displays (LCDs) .

Q. Advanced: How do dispersions of nanoscale particles (e.g., ZnO) affect the dielectric and optical properties of this compound-based nematic liquid crystals, and what contradictions exist in reported data?

Answer:

ZnO nanoparticles (NPs) reduce dielectric permittivity (ε') at low frequencies (1–10 kHz) by disrupting dipole-dipole interactions, as shown in impedance spectroscopy . However, contradictions arise regarding activation energy (Ea):

- Tripathi et al. reported decreased Ea due to NP-induced asymmetrical potential barriers .

- Contrasting studies suggest Ea increases with higher NP concentrations (>5 wt%), attributed to agglomeration hindering molecular reorientation. Methodological solutions include sonication for uniform dispersion and controlled NP functionalization .

Q. Advanced: What methodological challenges arise when analyzing the corrosion inhibition efficiency of this compound derivatives on metal alloys, and how can adsorption isotherm models resolve data discrepancies?

Answer:

Challenges include:

- Quantifying adsorption efficiency under varying pH and temperature, requiring potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) .

- Discrepancies in Langmuir vs. Freundlich isotherm fit: Langmuir assumes monolayer adsorption, but surface heterogeneity in alloys may favor Freundlich. Hybrid models (e.g., Temkin) are recommended for complex interfaces .

Q. Basic: What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

Answer:

- NMR : Distinct singlet for imine proton (~8.3 ppm) and absence of aldehyde peaks confirm Schiff base formation .

- Mass Spectrometry (MS) : High-resolution MS (e.g., MALDI-TOF) verifies molecular mass (C₁₆H₁₇NO, 267.37 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and isomer separation .

Q. Advanced: In organic synthesis, how does the acid lability of the p-methoxybenzylidene acetal compare to other protective groups for diols, and what experimental conditions optimize its selective deprotection?

Answer:

The p-methoxybenzylidene acetal hydrolyzes 10x faster than benzylidene analogs under mild acidic conditions (e.g., 0.1 M HCl in THF/water) due to electron-donating methoxy stabilization of oxocarbenium intermediates . For selective deprotection:

- Use DIBAL-H at -78°C to reduce acetals without affecting esters .

- Avoid strong protic acids (e.g., H₂SO₄) to prevent acetal migration .

Q. Basic: What are the primary applications of this compound in materials science, particularly in responsive optical devices?

Answer:

Its primary use is in tunable nematic liquid crystals for:

- Electro-optic shutters : Voltage-dependent birefringence enables light modulation .

- Sensors : Dielectric response to temperature/pressure changes is leveraged in MEMS devices .

Q. Advanced: How can researchers address contradictions in the literature regarding substituent effects on the thermal stability of Schiff base liquid crystals?

Answer:

Conflicting reports on thermal stability (e.g., methoxy vs. ethoxy derivatives) require:

- Controlled DSC/TGA : Heating rates ≤5°C/min to accurately determine phase transition temperatures .

- Computational modeling : DFT calculations of substituent electron-withdrawing/donating effects on molecular packing .

Q. Basic: What safety protocols are critical when handling this compound in laboratories?

Answer:

- Use PPE (gloves, goggles) and work in fume hoods to avoid inhalation/contact .

- Store in amber vials at ≤4°C to prevent photodegradation and acetal hydrolysis .

Q. Advanced: What statistical approaches are recommended for analyzing phase transition data under varying environmental conditions?

Answer:

Properties

IUPAC Name |

N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h4-12H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRHVFQIDOTKKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-18-8 | |

| Record name | p-Methoxybenzylidene p-ethylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.